molecular formula C8H16N2O3 B8674814 2-Aminomethyl-4-ethoxycarbonylmorpholine

2-Aminomethyl-4-ethoxycarbonylmorpholine

Cat. No.: B8674814
M. Wt: 188.22 g/mol
InChI Key: ZQZNIVUZKAVQAL-UHFFFAOYSA-N
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Description

2-Aminomethyl-4-ethoxycarbonylmorpholine is a substituted morpholine derivative featuring an aminomethyl group at the 2-position and an ethoxycarbonyl group at the 4-position of the morpholine ring. For example, morpholine derivatives such as 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine (CAS 112913-94-7) are synthesized via multi-step procedures involving functional group modifications, as seen in .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-(aminomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C8H16N2O3/c1-2-12-8(11)10-3-4-13-7(5-9)6-10/h7H,2-6,9H2,1H3

InChI Key

ZQZNIVUZKAVQAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCOC(C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Aminomethyl-4-ethoxycarbonylmorpholine with key analogs based on molecular structure, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Reference ID
This compound C₈H₁₆N₂O₃* 188.22 (calculated) 2-aminomethyl, 4-ethoxycarbonyl Ethoxycarbonyl, primary amine -
4-(2-Aminoethyl)morpholine C₆H₁₄N₂O 130.19 4-(2-aminoethyl) Secondary amine, morpholine core
2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine C₁₄H₁₉FN₂O₂ 266.31 2-acetylamidomethyl, 4-(4-fluorobenzyl) Acetylamide, fluorobenzyl
Ethyl 4-amino-2-morpholino-5-pyrimidinecarboxylate C₁₂H₁₇N₅O₃ 291.30 4-amino, 2-morpholino, 5-ethoxycarbonyl Ethoxycarbonyl, pyrimidine ring
2-Benzyloxycarbonylaminomethyl-4-(4-fluorobenzyl)morpholine C₂₁H₂₄FN₂O₃ 377.43 2-benzyloxycarbonylaminomethyl, 4-(4-fluorobenzyl) Benzyloxycarbonyl, fluorobenzyl

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Lipophilicity: The ethoxycarbonyl group in this compound likely increases lipophilicity (predicted XLogP3 ~1.5) compared to 4-(2-Aminoethyl)morpholine (XLogP3 ~0.5, inferred from ). However, it is less lipophilic than the fluorobenzyl-substituted derivatives (e.g., XLogP3 = 0.9 for 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine ).
  • Hydrogen Bonding: The primary amine in this compound provides hydrogen bond donor capacity, similar to 4-(2-Aminoethyl)morpholine. In contrast, acetylamido or benzyloxycarbonyl groups (e.g., in and ) reduce donor capacity but enhance steric bulk.
  • Synthetic Utility: Ethoxycarbonyl groups are often used as protecting groups in organic synthesis, suggesting that this compound could serve as an intermediate for further modifications, akin to ethyl 4-amino-2-morpholino-5-pyrimidinecarboxylate in .

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